3-Bromo-2-hydrazinylpyridine

Catalog No.
S987495
CAS No.
54231-41-3
M.F
C5H6BrN3
M. Wt
188.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydrazinylpyridine

CAS Number

54231-41-3

Product Name

3-Bromo-2-hydrazinylpyridine

IUPAC Name

(3-bromopyridin-2-yl)hydrazine

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

InChI

InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)

InChI Key

DUQSXMSCIRLMCP-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NN)Br

Canonical SMILES

C1=CC(=C(N=C1)NN)Br

3-Bromo-2-hydrazinylpyridine is an organic compound characterized by its molecular formula C5H6BrN3C_5H_6BrN_3 and a molecular weight of approximately 188.0252 g/mol. It features a bromine atom attached to the pyridine ring at the 3-position and a hydrazinyl group at the 2-position. This compound is notable for its versatility in chemical synthesis, serving as a crucial building block in the development of pharmaceuticals, agrochemicals, and various organic materials. Its unique structure imparts specific reactivity, making it valuable for creating complex organic molecules through various synthetic methodologies .

Currently, there is no scientific literature available on the mechanism of action of 3-Bromo-2-hydrazinylpyridine.

Due to the absence of specific research on 3-Bromo-2-hydrazinylpyridine, detailed safety information is unavailable. However, as a general precaution, any halogenated organic compound like this should be handled with care due to potential toxicity. The hydrazinyl group can also be a source of irritation and may have mutagenic properties, so standard laboratory safety practices for handling potentially hazardous chemicals should be followed [].

Currently Available Information:

  • The compound may be relatively new and not yet extensively studied.
  • Research on the compound may not have been published in freely available scientific journals.
  • The research may be commercially sensitive and not publicly disclosed.

Potential Research Applications:

Based on the structure of 3-Bromo-2-hydrazinylpyridine, some potential research applications can be hypothesized:

  • Organic building block: The molecule contains a pyridine ring, a common scaffold in many biologically active molecules and pharmaceuticals . The bromo and hydrazinyl groups can serve as attachment points for further functionalization, allowing researchers to create new molecules with potential biological activity.
  • Material science applications: Pyridine derivatives can be used in the development of new materials such as ligands for metal complexes or components in organic electronics . The presence of the bromo group could allow for further tailoring of these properties.
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions.
  • Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.
  • Metalation Reactions: This compound can undergo metalation with strong bases or metal reagents, leading to organometallic derivatives .

The synthesis of 3-Bromo-2-hydrazinylpyridine typically involves the reaction of 3-bromo-2-chloropyridine with hydrazine. A common method includes:

  • Dissolving 8.56 g (45 mmol) of 3-bromo-2-chloropyridine in 40 mL of pyridine.
  • Adding anhydrous hydrazine (4.0 g, 125 mmol) to the solution under stirring conditions.
  • Allowing the reaction to proceed until completion, followed by purification of the desired product.

3-Bromo-2-hydrazinylpyridine has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds.
  • Agrochemicals: The compound can be utilized in developing pesticides and herbicides.
  • Material Science: Its unique properties make it suitable for creating new materials with tailored functionalities .

Interaction studies involving 3-Bromo-2-hydrazinylpyridine focus on its reactivity with other chemical entities. These studies often explore how the compound interacts with nucleophiles and electrophiles during synthetic processes, contributing to its utility in forming larger molecular structures. The presence of the hydrazine moiety allows for diverse interactions, including forming amide bonds and other linkages essential for constructing complex organic frameworks .

Several compounds share structural similarities with 3-Bromo-2-hydrazinylpyridine, including:

Compound NameMolecular FormulaNotable Features
3-Bromo-2-chloropyridineC5H4BrClNContains chlorine instead of a hydrazinyl group
4-Bromo-2-hydrazinylpyridineC5H6BrN3Similar structure but differs in bromine position
2-BromopyridineC5H4BrNLacks the hydrazinyl functionality
3-HydrazinylpyridineC5H6N4Contains two hydrazine groups

Uniqueness

The uniqueness of 3-Bromo-2-hydrazinylpyridine lies in its specific combination of a bromine atom and a hydrazinyl group on the pyridine ring, which enhances its reactivity compared to similar compounds. This structural arrangement allows it to participate in a broader range of

XLogP3

1.1

Wikipedia

3-Bromo-2-hydrazinylpyridine

Dates

Modify: 2023-08-16

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